molecular formula C15H20N2O5S B2770132 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate CAS No. 1396807-06-9

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate

Cat. No.: B2770132
CAS No.: 1396807-06-9
M. Wt: 340.39
InChI Key: OZAPDXIYSJBRRF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

While some related compounds have their physical and chemical properties listed, such as melting point, boiling point, density, molecular formula, and molecular weight , the specific properties for “N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate” are not provided.

Scientific Research Applications

Metalated Sulfonamides in Synthetic Applications

Metalated sulfonamides, including compounds like N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide formate, serve as powerful Directed Metalation Groups (DMGs) with potential in heterocyclic synthesis. Their application spans from the preparation of sultams and sultones to the synthesis of various heterocycles such as benzothiazinones, benzothiazepines, and pyridine derivatives. The versatility of these compounds is highlighted by their role in cross-coupling reactions and the introduction of the sulfonamide function by metalation, which opens avenues for creating complex organic structures (O. Familoni, 2002).

Novel Azole, Pyrimidine, Pyran, and Furan Derivatives

The reactivity of sulfonamides similar to this compound with various N-nucleophiles has been explored for the synthesis of new azole, pyrimidine, pyran, and furan derivatives. This includes the formation of arylaminoprop-2-en-1-one derivatives and a range of heterocyclic compounds demonstrating the utility of sulfonamide derivatives as versatile building blocks in organic synthesis (A. Farag et al., 2011).

Autoxidation Studies and Reaction Mechanisms

Studies on the autoxidation of compounds like tetrakis‐(dimethylamino)‐ethylene have provided insights into the reactivity and stability of similar sulfonamide derivatives. These studies reveal the formation of various oxidation products and suggest mechanisms that could be applicable to understanding the reactivity of this compound in oxidative conditions (W. H. Urry & J. Sheeto, 1965).

Synthesis and Characterization of Schiff Bases

The synthesis and characterization of new Schiff bases derived from sulfonamide compounds, including spectroscopic characterization and enzyme inhibition studies, highlight the biochemical relevance of sulfonamides. Such studies underline the potential of sulfonamide derivatives in medicinal chemistry, providing a foundation for their exploration as enzyme inhibitors (S. Alyar et al., 2019).

Gold(I)-Catalyzed Synthesis of Furan Derivatives

The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides demonstrates the potential of utilizing metal catalysis for the functionalization of sulfonamide derivatives. This approach, involving a rare 1,2-alkynyl migration onto a gold carbenoid, showcases the innovative pathways for the synthesis of furan derivatives, potentially including this compound (Tao Wang et al., 2014).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S.CH2O2/c1-16(2)13(14-9-6-10-19-14)11-15-20(17,18)12-7-4-3-5-8-12;2-1-3/h3-10,13,15H,11H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAPDXIYSJBRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CO2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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